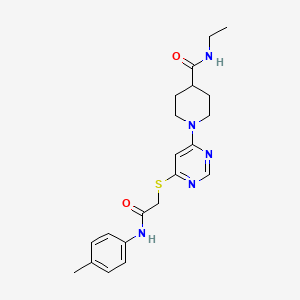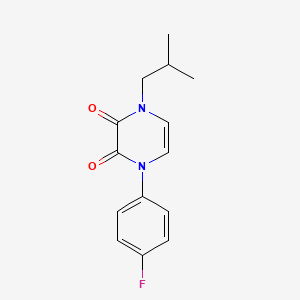
1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-fluorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring would be a 4-fluorophenyl group and an isobutyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of 4H-thieno[3,4-c]pyrazole Derivatives : A synthesis method for 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, including a 4-fluorophenyl derivative, was detailed, showcasing analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities (Menozzi et al., 1992).
Regioselective Synthesis of Fluorinated Derivatives : Research on the reaction of trifluoromethyl-1,3-diketone with fluorophenylhydrazines, leading to the synthesis of fluorinated pyrazole derivatives, provides insights into the chemical behavior and potential applications of these compounds (Song & Zhu, 2001).
Herbicidal Applications : A study on the synthesis of novel 1-phenyl-piperazine-2,6-diones, including derivatives with a 4-fluorophenyl group, demonstrated significant herbicidal activity, suggesting potential agricultural applications (Li et al., 2005).
Crystal Structure Analysis : The crystal structure of a 4-fluorophenyl pyrazolyl-phthalazine-dione derivative was analyzed, revealing interesting molecular interactions and potential applications in material science (Simijonović et al., 2018).
Antimicrobial and Antitumor Activities
Antimicrobial Agents : Research on fluorine-containing indole-2,3-dione derivatives, including 4-fluorophenyl variants, investigated their antibacterial activity against various bacteria, highlighting their potential as antimicrobial agents (Joshi et al., 1981).
Antitumor Derivatives : A study on the synthesis of arylazothiophene and arylazopyrazole derivatives, including 4-fluorophenyl compounds, evaluated their antitumor activity, suggesting potential applications in cancer treatment (Fadda et al., 2012).
Chemical Synthesis and Mechanistic Insights
Microscopic Mechanism of Light-Induced Reactions : An investigation into the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, involving 4-fluorophenyl derivatives, provides valuable insights for future photoinduced chemical synthesis (He et al., 2021).
Solvent-Free Synthesis : A study on the solvent-free synthesis of spiro[indole-thiazine] derivatives, including 4-fluorophenyl compounds, showcases environmentally friendly synthetic methods with potential applications in green chemistry (Dandia et al., 2003).
Synthesis and Anticonvulsant Evaluation : Research on the synthesis of fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives, including 4-fluorophenyl versions, and their evaluation as anticonvulsants, suggests potential applications in epilepsy treatment (Dawidowski et al., 2014).
Additional Applications and Studies
Fluoride Ion Receptors : A study on dipyrrolyl derivatives bearing electron-withdrawing groups, including 4-fluorophenyl compounds, examined their use as fluoride ion sensors, with potential applications in analytical chemistry (Ghosh et al., 2004).
Hydrogen-Bonded Chains and Complex Sheets : Research on hydrogen-bonded chains in various heterocycles, including 4-fluorophenyl pyrazoles, contributed to the understanding of molecular interactions and potential applications in crystallography (Samshuddin et al., 2014).
Anti-HIV-1 Activity Evaluation : A study on the synthesis of 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, including 4-fluorophenyl versions, evaluated their potential as anti-HIV-1 agents, highlighting possible applications in antiviral drug development (Liu et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-5-3-11(15)4-6-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHMUISODWKPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)
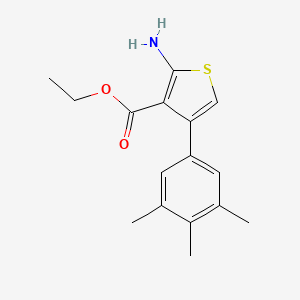
![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)
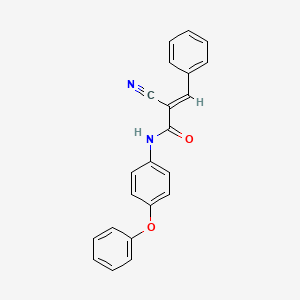
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2354393.png)
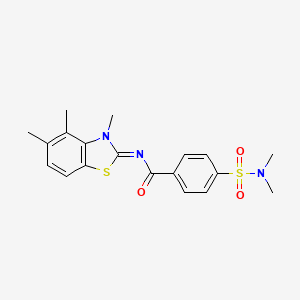
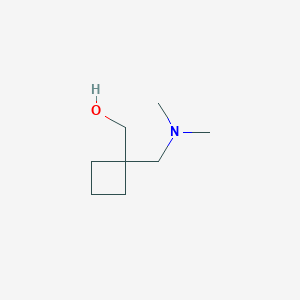
![N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2354399.png)
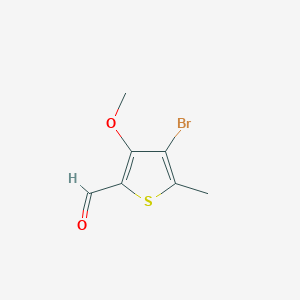
![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone](/img/structure/B2354406.png)
